molecular formula C10H9FN2S B1372676 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087784-76-6

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1372676
CAS No.: 1087784-76-6
M. Wt: 208.26 g/mol
InChI Key: GZPIZKSLZPPUIX-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole-derived compound featuring a 2-fluorobenzyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPIZKSLZPPUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Method

  • Reagents : 2-fluorobenzyl bromide or chloride, 1,3-thiazol-2-amine or 1,3-thiazol-5-ylmethylamine, base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Procedure : The amine nucleophile is reacted with the halogenated fluorobenzyl compound in the presence of a base to facilitate nucleophilic substitution. The reaction is typically conducted at 60–80°C for 6–12 hours to optimize conversion and minimize side reactions such as dialkylation.

  • Purification : The crude product is purified by column chromatography (silica gel with ethyl acetate/hexane mixtures) or recrystallization to achieve purity >95%.

  • Key Considerations : Stoichiometric ratio control (amine to halide around 1:1.2) is critical to avoid over-alkylation. Solvent choice influences reaction rate and selectivity.

Hantzsch Condensation Approach

  • Reagents : α-bromo- or α-chloroketones substituted with 2-fluorophenyl groups, thiourea or thioamide derivatives.

  • Procedure : The α-haloketone is reacted with thiourea under reflux in ethanol or other suitable solvents. The reaction proceeds via cyclization to form the thiazole ring with the 2-amino substituent at position 2 and the 2-fluorophenylmethyl substituent at position 4.

  • Advantages : This method allows direct construction of the thiazole ring with the desired substitution pattern in one step and is amenable to various substitutions on the phenyl ring.

Step Reaction Type Reagents/Conditions Product
1 Nucleophilic substitution 2-fluorobenzyl bromide, 1,3-thiazol-2-amine, K2CO3, DMF, 70°C, 8 h 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine
2 Purification Silica gel chromatography or recrystallization Pure target compound
  • Reaction Yield and Purity : Optimized nucleophilic substitution reactions yield the target compound in moderate to good yields (60–85%) with high purity after purification.

  • Spectroscopic Characterization : The product is confirmed by ^1H and ^13C NMR, showing characteristic methylene protons bridging the fluorophenyl and thiazole rings (δ 3.8–4.2 ppm), and by high-resolution mass spectrometry confirming the molecular ion peak consistent with the formula.

  • Effect of Fluorine Substitution : The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which can influence biological activity and synthetic handling.

  • Alternative Synthetic Routes : Suzuki–Miyaura palladium-catalyzed coupling has been reported for related thiazole derivatives but is less common for this specific compound due to the efficiency of nucleophilic substitution and Hantzsch methods.

  • Data Table: Typical Physical and Spectroscopic Properties
Property Value / Description
Melting Point Approx. 100–200 °C (estimated from analogs)
Molecular Weight (Calculated) ~ 207 g/mol
HR-MS (ESI+) [M+H]+ Consistent with C10H8FN2S
^1H NMR (CDCl3) Methylene protons at δ 3.8–4.2 ppm
Solvent for Reaction DMF or DMSO
Base Used Potassium carbonate (K2CO3)
Reaction Temperature 60–80 °C
Reaction Time 6–12 hours
Purification Method Column chromatography or recrystallization

The preparation of this compound is efficiently achieved via nucleophilic substitution of 2-fluorobenzyl halides with 1,3-thiazol-2-amine derivatives under basic conditions. Alternatively, the Hantzsch condensation method using α-haloketones and thiourea provides a direct route to the thiazole core with the desired substitution. Reaction conditions such as solvent, temperature, and stoichiometry critically influence yield and purity. Characterization by NMR and HR-MS confirms structural integrity. The presence of the fluorine atom enhances the compound’s chemical and biological properties, making these preparation methods valuable for producing this compound for further research and application.

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit or modulate the function of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives
  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9) Structure: Differs by a chlorine substituent at the para position of the benzyl group. Impact: The chloro-fluoro substitution increases molecular weight (259.15 g/mol vs. Such halogenated derivatives are common in antimicrobial and anticancer agents due to improved binding via halogen bonding [16]. Synthesis: Likely synthesized via cyclization of 4-chloro-2-fluoroacetophenone with thiourea, analogous to methods in and [1], [4].
  • 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Structure: Features dichlorophenyl and methyl groups on the thiazole core. Dichlorophenyl groups enhance hydrophobicity, favoring CNS penetration but risking toxicity [15].
Methoxy-Substituted Derivatives
  • 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (CAS 83558-37-6) Structure: Methoxy group at the meta position of the phenyl ring. This derivative has been explored in dye chemistry and antimicrobial studies [13], [18].
  • N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s)

    • Structure : Three methoxy groups across two aryl rings.
    • Activity : Demonstrates potent antiproliferative activity (IC₅₀ = 0.12 μM in SGC-7901 gastric cancer cells) by inhibiting tubulin polymerization. Methoxy groups improve solubility and binding affinity compared to halogenated analogues [12].
Anticancer Activity
  • Tubulin Inhibitors : Compound 10s (N,4-diarylthiazol-2-amine) binds to tubulin’s colchicine site, disrupting microtubule dynamics. Fluorine or chlorine substituents may enhance binding via hydrophobic interactions, but methoxy groups offer a balance of solubility and potency [12].
  • Mortalin Inhibitors : MortaparibMild, a triazole-thiazole hybrid, co-inhibits mortalin and PARP1. The absence of a triazole moiety in the target compound may limit similar activity [3].
Antimicrobial Activity
  • 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine Derivatives : Exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 12.5–25 μg/mL). The benzimidazole-thiazole hybrid structure contrasts with the fluorophenylmethyl group, suggesting divergent mechanisms [14].
Anti-Inflammatory Activity
  • TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine): Inhibits RANKL- and LPS-mediated osteoclastogenesis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Highlights
4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine C₁₀H₉FN₂S 208.26 2-Fluorobenzyl ~2.8 (est.) Potential anti-inflammatory/anticancer
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine [16] C₁₀H₈ClFN₂S 258.70 4-Cl, 2-F-benzyl ~3.5 Antimicrobial/antifungal
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine [13] C₁₀H₁₀N₂OS 206.26 3-MeO-phenyl ~2.2 Photoinduced birefringence in dyes
Compound 10s (N,4-diarylthiazole) [12] C₁₇H₁₇N₃O₂S 339.40 4-MeO-phenyl, 2,4-diMeO-phenyl ~3.0 Tubulin inhibition (IC₅₀ = 0.12 μM)

*Estimated using ChemDraw or analogous tools.

Biological Activity

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring, a common structural motif in various pharmacologically active compounds, contributes to the diverse biological properties observed in derivatives of this class. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as norfloxacin.
  • Chromobacterium violaceum : The compound showed promising antibacterial effects with potential applications in treating infections caused by resistant strains.

Table 1 summarizes the antibacterial activity of various thiazole derivatives:

Compound NameMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine16Chromobacterium violaceum

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia).

In vitro studies have shown that certain thiazole derivatives possess IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

Table 2 highlights the anticancer activity of selected thiazole compounds:

Compound NameIC50 (µg/mL)Cancer Cell Line
This compound1.61HT29
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine1.98Jurkat

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of new thiazole derivatives for enhanced biological activity. Notable findings include:

  • Study on Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the thiazole ring significantly influenced both antibacterial and anticancer activities. For example, substituents such as halogens or electron-donating groups were found to enhance potency.
  • Neuroprotective Effects : Some derivatives also demonstrated neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-fluorobenzyl chloride with 1,3-thiazol-2-amine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile. Microwave-assisted synthesis may enhance reaction efficiency (reduced time, improved yield) . Key considerations :
  • Monitor reaction temperature (60–80°C) to avoid decomposition.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. How to characterize the molecular structure using spectroscopic techniques?

  • Tools :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The 2-fluorophenyl group shows characteristic splitting patterns (e.g., aromatic protons at δ 7.0–7.5 ppm; fluorinated carbons at ~115–125 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm amine (–NH₂) stretching (~3300–3500 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 223.06).

Q. What are the primary chemical reactivity trends for this compound?

  • Reactions :
  • Oxidation : The thiazole ring is susceptible to oxidation (e.g., with H₂O₂) to form sulfoxides or sulfones .
  • Substitution : The –NH₂ group can undergo alkylation or acylation. For example, reaction with acetyl chloride yields N-acetyl derivatives.

Advanced Research Questions

Q. How to resolve crystallographic data discrepancies during structure refinement?

  • Approach : Use SHELX software (e.g., SHELXL) for refinement. If R-factors remain high (>0.05), check for:
  • Twinned crystals : Apply twin law matrices in refinement .
  • Disorder : Model alternative conformations with occupancy refinement.
  • Hydrogen bonding : Validate using PLATON or Mercury (e.g., weak C–H⋯π interactions may stabilize packing) .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Protocol :
  • Derivative synthesis : Modify substituents (e.g., halogenation at the phenyl ring, alkylation of –NH₂).
  • Biological assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values).
  • Data analysis : Correlate logP (lipophilicity) with activity; fluorinated derivatives often exhibit enhanced membrane permeability .

Q. How to address conflicting spectroscopic data in reaction intermediates?

  • Troubleshooting :
  • Contaminants : Use preparative TLC to isolate pure intermediates.
  • Tautomerism : For thiazole-amine tautomers, employ variable-temperature NMR or DFT calculations to confirm dominant forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
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4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

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